
1,14-Diazido-3,6,9,12-tetraoxatetradecane
Overview
Description
1,14-Diazido-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20N6O4 and a molecular weight of 288.30 g/mol . It is characterized by the presence of two azido groups and a tetraethylene glycol backbone, making it a versatile compound in various chemical reactions, particularly in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,14-Diazido-3,6,9,12-tetraoxatetradecane can be synthesized through a multi-step process involving the reaction of tetraethylene glycol with sodium azide. The reaction typically occurs under mild conditions, with the azide groups being introduced through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with scaling up involving careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
Types of Reactions
1,14-Diazido-3,6,9,12-tetraoxatetradecane primarily undergoes click chemistry reactions , particularly 1,3-dipolar cycloaddition with alkynes to form triazoles . This reaction is highly efficient and selective, making it a popular choice in various chemical syntheses.
Common Reagents and Conditions
- The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as sodium ascorbate .
Copper(I) catalysts: are commonly used in the cycloaddition reactions involving this compound.
Major Products
The major products formed from the reactions of this compound are 1,2,3-triazoles , which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Synthesis
Building Block in Click Chemistry
- This compound serves as an essential building block in click chemistry, particularly in the synthesis of complex molecules through 1,3-dipolar cycloaddition reactions with alkynes. The resulting products are often 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals and materials science .
Biological Applications
Bioconjugation Techniques
- In biological research, this compound is employed for bioconjugation purposes. It allows for the labeling of biomolecules with fluorescent tags or other probes, enhancing the study of cellular processes and biomolecular interactions .
Drug Delivery Systems
- The compound is also utilized in the development of advanced drug delivery systems. Its ability to form stable conjugates with therapeutic agents enables targeted delivery and controlled release of drugs within biological systems .
Medical Applications
Diagnostic Tools
- In medical diagnostics, this compound plays a role in creating diagnostic tools that can detect specific biomarkers in biological samples. Its reactivity allows for the attachment of various detection moieties to enhance sensitivity and specificity .
Industrial Applications
High-Energy Materials
- Due to its azido functional groups, this compound is explored for applications in the production of high-energy materials and explosives. The stability and energy density associated with azides make this compound a candidate for developing new energetic materials .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Building Block in Click Chemistry | Used in synthesizing complex molecules via 1,3-dipolar cycloaddition |
Biology | Bioconjugation Techniques | Labels biomolecules with fluorescent tags |
Medicine | Drug Delivery Systems | Enables targeted delivery and controlled release of drugs |
Medical Diagnostics | Diagnostic Tools | Facilitates detection of specific biomarkers |
Industry | High-Energy Materials | Explored for production of explosives and energetic materials |
Case Study 1: Click Chemistry Innovations
Research has demonstrated that using this compound in click chemistry significantly enhances the efficiency of synthesizing triazole compounds. A study published in Journal of Organic Chemistry highlighted its effectiveness as a versatile linker for creating complex molecular architectures necessary for drug development .
Case Study 2: Bioconjugation Advancements
In a recent application within biochemistry research at a leading university lab, this compound was successfully used to conjugate antibodies with fluorescent dyes. This method improved the visualization of cellular processes during live-cell imaging studies. The findings were published in Bioconjugate Chemistry, showcasing the potential for enhanced diagnostic imaging techniques .
Mechanism of Action
The mechanism of action of 1,14-Diazido-3,6,9,12-tetraoxatetradecane involves its ability to undergo 1,3-dipolar cycloaddition reactions with alkynes. This reaction forms stable triazole linkages, which are crucial in various chemical and biological applications . The azido groups act as reactive sites, enabling the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,14-Diazido-3,6,9,12-tetraoxatetradecane is unique due to its tetraethylene glycol backbone and the presence of two azido groups, which provide high reactivity and versatility in click chemistry reactions. Compared to similar compounds, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Biological Activity
1,14-Diazido-3,6,9,12-tetraoxatetradecane is a synthetic compound characterized by its unique structure, which includes azide groups and ether linkages. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of drug delivery and protein labeling.
Synthesis
The synthesis of this compound involves several chemical reactions. The process typically begins with the formation of a tetraoxatetradecane backbone followed by the introduction of azide groups through azidation reactions. For instance, one method details the use of 4-toluenesulfonyl chloride and anhydrous pyridine in a dichloromethane solvent to yield the diazide as a colorless oil after purification via silica gel chromatography .
Biological Activity
The biological activity of this compound has been studied primarily in the context of its interactions with proteins and potential applications in bioconjugation.
Protein Labeling
One significant application is in the labeling of proteins. The compound has been utilized to modify proteins for various biochemical assays. For example, it has been shown to effectively label yeast enolase when used in combination with reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or THPP (tris(hydroxymethyl)phosphine) . This labeling facilitates the study of protein interactions and dynamics within cellular environments.
Case Studies
Several studies have documented the effects and applications of this compound:
- Study on Protein Enrichment : A study highlighted the use of this compound in enriching proteins from cell lysates. The results indicated that treatment with 10 µM concentrations led to significant enrichment of various proteins in HEK293 cells .
- Cell Cycle Analysis : Another research effort examined the impact of diazide probes on cell cycle progression. The findings suggested that these compounds could influence cell cycle dynamics when applied at specific concentrations .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to react with thiols and amines present in proteins. The azide groups can undergo click chemistry reactions under physiological conditions, allowing for selective modification of biomolecules. This property is particularly useful in bioconjugation techniques where precise targeting and modification are required.
Data Summary
A summary table detailing key findings related to the biological activity of this compound is provided below:
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-15-13-1-3-17-5-7-19-9-10-20-8-6-18-4-2-14-16-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOEACEOUNLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650301 | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182760-73-2 | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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